molecular formula C14H12O6 B13903606 Methyl 4-(7-methoxy-1-benzofuran-2-yl)-2,4-dioxobutanoate

Methyl 4-(7-methoxy-1-benzofuran-2-yl)-2,4-dioxobutanoate

Cat. No.: B13903606
M. Wt: 276.24 g/mol
InChI Key: VFEZALHGBPQFJW-UHFFFAOYSA-N
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Description

Methyl 4-(7-methoxy-1-benzofuran-2-yl)-2,4-dioxobutanoate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a benzofuran ring substituted with a methoxy group and a dioxobutanoate ester, making it a molecule of interest for various scientific applications.

Preparation Methods

The synthesis of Methyl 4-(7-methoxy-1-benzofuran-2-yl)-2,4-dioxobutanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, which can be achieved through the cyclization of appropriate precursors. The methoxy group is introduced via methylation reactions, and the dioxobutanoate ester is formed through esterification reactions. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity .

Chemical Reactions Analysis

Methyl 4-(7-methoxy-1-benzofuran-2-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dioxobutanoate ester to alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

Methyl 4-(7-methoxy-1-benzofuran-2-yl)-2,4-dioxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(7-methoxy-1-benzofuran-2-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The methoxy group and dioxobutanoate ester contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

Methyl 4-(7-methoxy-1-benzofuran-2-yl)-2,4-dioxobutanoate can be compared with other benzofuran derivatives, such as:

Properties

Molecular Formula

C14H12O6

Molecular Weight

276.24 g/mol

IUPAC Name

methyl 4-(7-methoxy-1-benzofuran-2-yl)-2,4-dioxobutanoate

InChI

InChI=1S/C14H12O6/c1-18-11-5-3-4-8-6-12(20-13(8)11)9(15)7-10(16)14(17)19-2/h3-6H,7H2,1-2H3

InChI Key

VFEZALHGBPQFJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)CC(=O)C(=O)OC

Origin of Product

United States

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